molecular formula C25H29N3O3 B11190861 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11190861
M. Wt: 419.5 g/mol
InChI Key: QGFAMRHJDDQYFE-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a cyclohexyl group that can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base such as potassium carbonate.

    Acylation Reaction: The final step involves the acylation of the quinazolinone derivative with 4-(propan-2-yl)phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Hydroxylated derivatives of the cyclohexyl group.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the cyclohexyl group can enhance the compound’s binding affinity and specificity. The compound may also interact with cellular signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of a quinazolinone core and a cyclohexyl group. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H29N3O3/c1-17(2)18-12-14-19(15-13-18)26-23(29)16-27-22-11-7-6-10-21(22)24(30)28(25(27)31)20-8-4-3-5-9-20/h6-7,10-15,17,20H,3-5,8-9,16H2,1-2H3,(H,26,29)

InChI Key

QGFAMRHJDDQYFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4

Origin of Product

United States

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